molecular formula C7H7N3O B6252126 3-methylpyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1614247-66-3

3-methylpyrazolo[1,5-a]pyrimidin-6-ol

Cat. No. B6252126
CAS RN: 1614247-66-3
M. Wt: 149.1
InChI Key:
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Description

3-methylpyrazolo[1,5-a]pyrimidin-6-ol is a derivative of pyrazolopyrimidine, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C has been reported .


Molecular Structure Analysis

The molecular structure of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol is based on a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties, which make them strategic compounds for optical applications . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Mechanism of Action

While the exact mechanism of action of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol is not specified in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of CDK2, a target for cancer treatment .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been proposed for a plethora of applications, ranging from ionic or molecular sensing to bioimaging applications . The future directions in this field could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylpyrazolo[1,5-a]pyrimidin-6-ol involves the condensation of 3-methyl-1H-pyrazole-5-carboxaldehyde with 2-aminopyrimidine in the presence of a base, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": ["3-methyl-1H-pyrazole-5-carboxaldehyde", "2-aminopyrimidine", "base", "oxidizing agent"], "Reaction": ["Step 1: Condensation of 3-methyl-1H-pyrazole-5-carboxaldehyde with 2-aminopyrimidine in the presence of a base to yield the intermediate", "Step 2: Oxidation of the intermediate using an oxidizing agent to yield 3-methylpyrazolo[1,5-a]pyrimidin-6-ol"] }

CAS RN

1614247-66-3

Product Name

3-methylpyrazolo[1,5-a]pyrimidin-6-ol

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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